molecular formula C17H20N4O2 B2828212 N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide CAS No. 1311577-26-0

N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2828212
CAS No.: 1311577-26-0
M. Wt: 312.373
InChI Key: FLNKYDPEPWGEMD-UHFFFAOYSA-N
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Description

N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrazole ring, a methoxyphenyl group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction using a suitable aryl halide and a palladium catalyst.

    Attachment of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions, often using cyanide salts.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative such as an acid chloride or ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the methoxyphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation Products: Phenolic derivatives and quinones.

    Reduction Products: Amines and other reduced functional groups.

    Substitution Products: Various substituted pyrazole derivatives.

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: It may be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine:

    Pharmacology: The compound has potential as a lead molecule in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.

    Biological Studies: It can be used in studies to understand its effects on cellular processes and pathways.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

    N-(1-cyano-3-methylbutyl)-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(1-cyano-3-methylbutyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxamide: Contains a chloro group instead of a methoxy group.

Uniqueness:

    Methoxy Group: The presence of the methoxy group in N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide can influence its electronic properties and reactivity, making it unique compared to its analogs.

    Bioactivity: The specific combination of functional groups in this compound may result in unique bioactive properties, making it a valuable molecule for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-12(2)10-13(11-18)19-17(22)16-8-9-21(20-16)14-4-6-15(23-3)7-5-14/h4-9,12-13H,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNKYDPEPWGEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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